molecular formula C27H25ClN2O4 B11624001 Ethyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-6-ethoxyquinoline-3-carboxylate

Ethyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-6-ethoxyquinoline-3-carboxylate

Cat. No.: B11624001
M. Wt: 476.9 g/mol
InChI Key: YEJXJAUTVNNZCH-UHFFFAOYSA-N
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Description

ETHYL 4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-6-ETHOXYQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-6-ETHOXYQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The introduction of the ethoxy and methoxy groups can be achieved through nucleophilic substitution reactions. For example, ethylation can be performed using ethyl iodide in the presence of a base like potassium carbonate.

    Coupling Reactions: The chlorophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-6-ETHOXYQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Ethyl iodide (C2H5I), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

ETHYL 4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-6-ETHOXYQUINOLINE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable in drug discovery and development.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological targets. It can be investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL 4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-6-ETHOXYQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways. The presence of the chlorophenyl and methoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

ETHYL 4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-6-ETHOXYQUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Compounds with an oxidized quinoline ring, exhibiting different chemical and biological properties.

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: A compound with a similar ethoxy and methoxy substitution pattern but a different core structure.

The uniqueness of ETHYL 4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-6-ETHOXYQUINOLINE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H25ClN2O4

Molecular Weight

476.9 g/mol

IUPAC Name

ethyl 4-[4-[(2-chlorophenyl)methoxy]anilino]-6-ethoxyquinoline-3-carboxylate

InChI

InChI=1S/C27H25ClN2O4/c1-3-32-21-13-14-25-22(15-21)26(23(16-29-25)27(31)33-4-2)30-19-9-11-20(12-10-19)34-17-18-7-5-6-8-24(18)28/h5-16H,3-4,17H2,1-2H3,(H,29,30)

InChI Key

YEJXJAUTVNNZCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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